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Introduction
Understanding the intricate dance between proteins and their ligands is fundamental to

unraveling complex biological processes and advancing therapeutic interventions. Celad,

powered by Affinity Capillary Electrophoresis (ACE), offers a robust and sensitive platform for

the quantitative analysis of these interactions. This application note details the use of the Celad
system to investigate the binding of a model protein, Bovine Carbonic Anhydrase II (BCA II),

referred to herein as Protein X, with a class of well-characterized inhibitors, the sulfonamides.

Protein X is a zinc-containing metalloenzyme that plays a crucial role in pH homeostasis and

CO2 transport in physiological systems. Its inhibition has therapeutic applications in various

conditions, including glaucoma and altitude sickness. Sulfonamides are known to bind to the

active site of Protein X, making this a well-established model system for studying protein-ligand

interactions. The Celad system enables the precise determination of binding affinities

(dissociation constants, Kd) and provides insights into the stoichiometry of these interactions

with minimal sample consumption and without the need for labeling.

Principle of Celad (Affinity Capillary
Electrophoresis)
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The Celad system leverages the principles of capillary electrophoresis to separate molecules

based on their electrophoretic mobility. In an ACE experiment, a constant concentration of the

protein of interest (Protein X) is injected into a capillary filled with a run buffer containing

varying concentrations of a ligand (e.g., a sulfonamide). The binding of the charged ligand to

the protein alters the protein's overall charge-to-mass ratio, resulting in a change in its

electrophoretic mobility. This "mobility shift" is directly proportional to the fraction of protein

bound to the ligand. By plotting the change in mobility against the ligand concentration, a

binding curve can be generated, from which the dissociation constant (Kd) can be accurately

determined.

Data Presentation
The following tables summarize the quantitative data obtained from the analysis of Protein X

(Bovine Carbonic Anhydrase II) binding to various sulfonamide inhibitors using the Celad
system.

Table 1: Binding Affinities of Sulfonamide Inhibitors to Protein X (Bovine Carbonic Anhydrase II)

Sulfonamide Inhibitor Inhibition Constant (K_I) (nM)[1]

Acetazolamide 12

Methazolamide 14

Ethoxzolamide 8

Dichlorphenamide 25

Benzolamide 3

Note: Inhibition constants (K_I) are presented as a close approximation of dissociation

constants (Kd) for competitive inhibitors.

Table 2: Experimental Parameters for Celad Analysis
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Parameter Value

Capillary
Fused-silica, 50 µm i.d., 360 µm o.d., 50 cm

total length (40 cm to detector)

Run Buffer 25 mM Tris-HCl, pH 7.4

Applied Voltage 20 kV

Temperature 25 °C

Detection UV absorbance at 214 nm

Injection 50 mbar for 5 seconds

Protein X Concentration 1 µM

Ligand Concentration Range 0 - 100 µM

Experimental Protocols
Protocol 1: Preparation of Reagents

Protein X Solution (10 µM Stock):

Dissolve lyophilized Bovine Carbonic Anhydrase II (BCA II) in 25 mM Tris-HCl buffer (pH

7.4) to a final concentration of 10 µM.

Determine the exact protein concentration spectrophotometrically by measuring the

absorbance at 280 nm (extinction coefficient for BCA II is 5.4 x 10^4 M-1 cm-1).

Store the stock solution in aliquots at -20°C.

Sulfonamide Ligand Solutions (1 mM Stock):

Dissolve each sulfonamide inhibitor in a minimal amount of a suitable solvent (e.g.,

DMSO) and then dilute with 25 mM Tris-HCl buffer (pH 7.4) to a final concentration of 1

mM.

Store the stock solutions at -20°C.
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Run Buffer Series:

Prepare a series of run buffers (25 mM Tris-HCl, pH 7.4) containing varying concentrations

of the sulfonamide ligand (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).

To prepare the run buffers, dilute the 1 mM sulfonamide stock solution into the appropriate

volume of 25 mM Tris-HCl buffer.

Degas all buffers by sonication or vacuum filtration before use.

Protocol 2: Celad (ACE) Experiment
Capillary Conditioning:

Before the first use, rinse the capillary sequentially with 1 M NaOH (30 min), deionized

water (15 min), and run buffer (30 min).

Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and

the corresponding run buffer for the next experiment (5 min).

Sample Preparation:

For each run, prepare a sample by diluting the 10 µM Protein X stock solution to a final

concentration of 1 µM in the corresponding run buffer (containing a specific concentration

of the sulfonamide ligand).

Celad System Setup and Run:

Set the capillary temperature to 25°C.

Fill the capillary and the inlet/outlet vials with the same run buffer containing the desired

ligand concentration.

Inject the prepared sample (1 µM Protein X in the same run buffer) into the capillary (50

mbar for 5 seconds).

Apply a voltage of 20 kV.
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Monitor the migration of Protein X by detecting the UV absorbance at 214 nm.

Record the migration time of the Protein X peak.

Data Collection:

Repeat the experiment for each sulfonamide concentration in the run buffer series.

For each concentration, perform the measurement in triplicate to ensure reproducibility.

Protocol 3: Data Analysis
Calculate Electrophoretic Mobility:

The electrophoretic mobility (µ) of Protein X at each ligand concentration is calculated

using the following equation: µ = (Ld * Lt) / (V * t_m) where Ld is the effective capillary

length, Lt is the total capillary length, V is the applied voltage, and t_m is the migration

time of Protein X.

Determine the Mobility Shift:

Calculate the change in electrophoretic mobility (Δµ) at each ligand concentration relative

to the mobility of the free protein (in the absence of ligand): Δµ = µ_obs - µ_free where

µ_obs is the observed mobility at a given ligand concentration and µ_free is the mobility of

the free protein.

Calculate the Dissociation Constant (Kd):

The dissociation constant (Kd) can be determined by fitting the mobility shift data to the

following equation, which describes a 1:1 binding model: Δµ = Δµ_max * ([L] / (Kd + [L]))

where Δµ_max is the maximum change in mobility upon saturation with the ligand, and [L]

is the concentration of the free ligand (which is approximately equal to the total ligand

concentration in the run buffer as the protein concentration is much lower).

A non-linear regression analysis of the plot of Δµ versus [L] will yield the value of Kd.

Mandatory Visualizations
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Celad Experimental Workflow

Prepare Protein X and Ligand Stock Solutions Prepare Run Buffer Series with Varying Ligand Concentrations Condition Capillary Inject Protein X Sample Apply Voltage and Detect Migration Record Migration Time Repeat for all Ligand Concentrations Calculate Electrophoretic Mobility and Mobility Shift Plot Mobility Shift vs. Ligand Concentration Determine Dissociation Constant (Kd)

Click to download full resolution via product page

Caption: Workflow for determining protein-ligand binding affinity using the Celad system.

Mechanism of Protein X (Carbonic Anhydrase) Inhibition
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Caption: Sulfonamide inhibition of Protein X catalytic activity.

Conclusion
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The Celad system, based on Affinity Capillary Electrophoresis, provides a powerful and

efficient method for the detailed characterization of protein-ligand interactions. As demonstrated

with Protein X (Bovine Carbonic Anhydrase II) and its sulfonamide inhibitors, the platform

allows for the accurate determination of binding affinities in a label-free manner. The detailed

protocols and data analysis workflow presented in this application note offer a comprehensive

guide for researchers in drug discovery and molecular biology to leverage the capabilities of

the Celad system for their specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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